molecular formula C20H18ClN3O4S B2922596 N-(3-acetylphenyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide CAS No. 922101-21-1

N-(3-acetylphenyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide

Cat. No. B2922596
CAS RN: 922101-21-1
M. Wt: 431.89
InChI Key: NGAFPACMUDEDBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O4S and its molecular weight is 431.89. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetylphenyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetylphenyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antienzymatic Potential

  • Study 1: A series of N-substituted derivatives, including compounds similar to the one , were synthesized and evaluated for their antibacterial and antienzymatic potential. These compounds showed good inhibition against gram-negative bacterial strains and low potential against lipoxygenase (LOX) enzyme, indicating potential use in treating bacterial infections and influencing inflammatory processes (K. Nafeesa et al., 2017).

Synthesis and Antimicrobial Evaluation

  • Study 2: Novel heterocyclic compounds incorporating a sulfamoyl moiety, structurally related to the compound , were synthesized and evaluated as antimicrobial agents. These compounds showed promising antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial drugs (E. Darwish et al., 2014).

Histamine H3 Receptor Antagonism

  • Study 3: Derivatives of histamine homologues, including 4-chlorobenzyl sulfonamide and sulfamide, were found to be potent and selective histamine H3 receptor antagonists. This suggests possible applications in treating conditions related to histamine activity, such as allergies or gastric acid secretion (M. Tozer et al., 1999).

Catalytic Synthesis of β-Acetamido Ketones

  • Study 4: A related compound was used in the synthesis of β-acetamido ketones, demonstrating its utility as a catalyst in organic synthesis. This highlights its role in facilitating the production of complex organic molecules (A. Davoodnia et al., 2009).

Enzyme Inhibitory Potential

  • Study 7: Research on sulfonamides with benzodioxane and acetamide moieties, similar to the compound , showed substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase. These findings suggest potential applications in treating diabetes or Alzheimer's disease (M. Abbasi et al., 2019).

Antioxidant Activity

  • Study 10: Amidomethane sulfonyl-linked derivatives demonstrated excellent antioxidant activity, surpassing even ascorbic acid in some cases. This points towards their potential use in preventing oxidative stress-related diseases (Bhanu Prakash Talapuru et al., 2014).

properties

IUPAC Name

N-(3-acetylphenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c1-13(25)15-4-3-5-17(10-15)23-19(26)12-29(27,28)20-22-11-18(24(20)2)14-6-8-16(21)9-7-14/h3-11H,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAFPACMUDEDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CS(=O)(=O)C2=NC=C(N2C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide

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